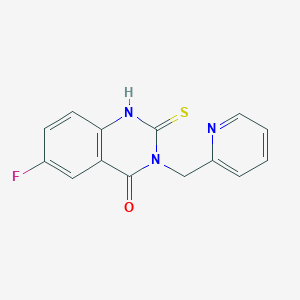

![molecular formula C18H12Cl4N4S2 B2369176 1,4-Bis(4,6-dichlorobenzo[d]thiazol-2-yl)piperazine CAS No. 863001-23-4](/img/structure/B2369176.png)

1,4-Bis(4,6-dichlorobenzo[d]thiazol-2-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Bis(4,6-dichlorobenzo[d]thiazol-2-yl)piperazine, commonly known as BDP, is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. BDP is used as a fluorescent marker for protein labeling, a cross-linking agent for polymers, and a drug candidate for cancer treatment. In

科学的研究の応用

- BCBTP derivatives have been investigated for their in vitro antioxidant properties . These compounds show potential in scavenging free radicals and protecting cells from oxidative stress.

- Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (isoBBT), a related compound, serves as an electron-withdrawing building block for organic light-emitting diodes (OLEDs) and organic solar cells components . BCBTP may have similar applications due to its structural similarity.

- Researchers have synthesized novel derivatives of benzothiazole (a close relative of BCBTP) and screened them for anti-inflammatory, analgesic, and ulcerogenic activities . BCBTP’s structural features suggest potential in this area.

- Thiazole-based compounds, including BCBTP, have been explored for their ability to inhibit the main protease of SARS-CoV-2 . This finding highlights their potential as candidates for COVID-19 therapeutics .

- Thiazoles, including BCBTP, play a crucial role in medicinal chemistry. They appear in antibiotics (e.g., penicillin), antiviral drugs (e.g., ritonavir), and cancer treatments (e.g., tiazofurin) . BCBTP’s unique structure may inspire further drug development.

- While specific studies on BCBTP are limited, its thiazole-based nature suggests potential applications in areas such as catalysts, dyes, and pigments . Further research could uncover novel uses.

Antioxidant Activity

Organic Electronics

Anti-Inflammatory and Analgesic Properties

Antiviral Activity

Drug Design and Discovery

Industrial Applications

作用機序

Target of Action

Benzothiazole derivatives, which are structurally similar to this compound, have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

It’s worth noting that benzothiazole derivatives have been associated with anti-tubercular activity .

Result of Action

特性

IUPAC Name |

4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl4N4S2/c19-9-5-11(21)15-13(7-9)27-17(23-15)25-1-2-26(4-3-25)18-24-16-12(22)6-10(20)8-14(16)28-18/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRNQLOUSUOTSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3Cl)Cl)C4=NC5=C(S4)C=C(C=C5Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl4N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(4,6-dichlorobenzo[d]thiazol-2-yl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2369093.png)

![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369099.png)

![4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2369103.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2369108.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2369112.png)